
2-amino-2-(trifluoromethyl)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(trifluoromethyl)butanoic acid is a synthetic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(trifluoromethyl)butanoic acid typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method is the use of trifluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of this compound with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2-amino-2-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols .
科学的研究の応用
2-amino-2-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-amino-2-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-amino-4-(trifluoromethoxy)butanoic acid: A similar compound with a trifluoromethoxy group instead of a trifluoromethyl group.
2-amino-3-methyl-2-(trifluoromethyl)butanoic acid: Another analogue with a methyl group in addition to the trifluoromethyl group.
Uniqueness
2-amino-2-(trifluoromethyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C5H8F3NO2 |
|---|---|
分子量 |
171.12 g/mol |
IUPAC名 |
2-amino-2-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c1-2-4(9,3(10)11)5(6,7)8/h2,9H2,1H3,(H,10,11) |
InChIキー |
OAUCKILENBSSDW-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


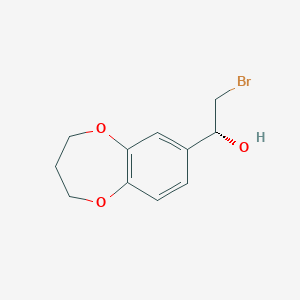

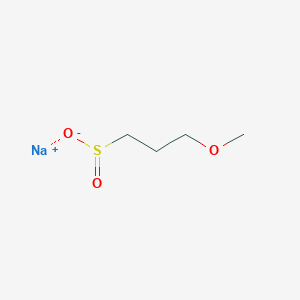
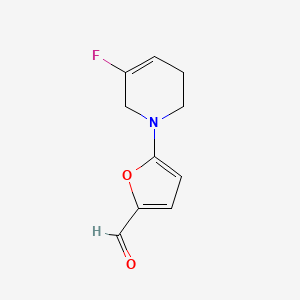
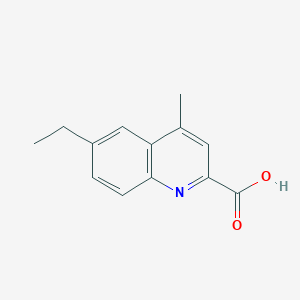
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)


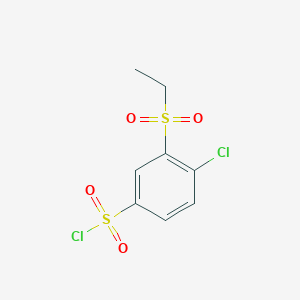

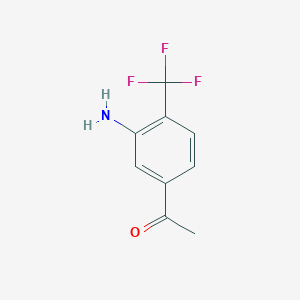
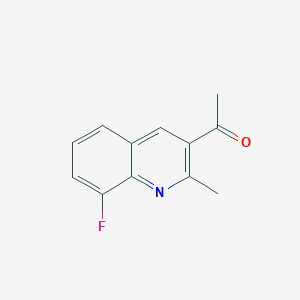
![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)
